molecular formula C15H14BrN5 B8576520 4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine

4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine

Cat. No. B8576520
M. Wt: 344.21 g/mol
InChI Key: CYDSVLVEOYKRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine is a useful research compound. Its molecular formula is C15H14BrN5 and its molecular weight is 344.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14BrN5

Molecular Weight

344.21 g/mol

IUPAC Name

4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C15H14BrN5/c1-21(2)13-7-6-12-14(17-9-18-15(12)20-13)19-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18,19,20)

InChI Key

CYDSVLVEOYKRBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of 4-(3-bromoanilino)-7-fluoropyrido[2,3-d]pyrimidine (see a previous experimental) (0.12 g, 0.38 mmol) with dimethylamine. hydrochloride (92 mg, 1.13 mmol) and Et3N (0.18 mL, 1.32 mmol) in EtOH (15 mL) at 100° C. for 18 h in a pressure vessel, followed by evaporation of the solvent and workup, gives 4-(3-bromoanilino)-7-(dimethylamino)pyrido[2,3-d]pyrimidine (0.11 g, 84%). 1H NMR (DMSO) δ 9.58 (1H, brs), 8.56 (1H, d, J=9.3 Hz) 8.54 (1H, s), 8.18 (1H, t, J=1.9 Hz), 7.84 (dt, Jd=8.0, Hz, J=1.9 Hz), 7.33 (1H, dd, J=8.1, 8.0 Hz) 7.25 (1H, dt, Jd=9.3, Hz, Jt=1.9 Hz), 7.10 (1H, d, J=9.3 Hz), 3.18 (6H, s).
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Synthesis routes and methods II

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